molecular formula C8H5BrF2O2 B122118 4-Bromo-2,6-difluorophenylacetic acid CAS No. 537033-54-8

4-Bromo-2,6-difluorophenylacetic acid

Cat. No. B122118
Key on ui cas rn: 537033-54-8
M. Wt: 251.02 g/mol
InChI Key: GBFFYYLXGIHKLU-UHFFFAOYSA-N
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Patent
US09035063B2

Procedure details

A solution of 2-(4-bromo-2,6-difluorophenyl)acetonitrile (0.5 g, 2.155 mmol) in H2SO4 (3 mL, 56.3 mmol) and H2O (3 mL, 167 mmol) was stirred at 60° C. for 16 h. After LCMS analysis showed the starting material had disappeared, the mixture was dissolved in H2O (20 mL) and extracted by EA (2×30 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by silica column chromatography (PE/EA=3/1 to 1/1) to yield 2-(4-bromo-2,6-difluorophenyl)acetic acid (0.3 g, 0.718 mmol, 33.3% yield): 1H NMR (400 MHz, CD3OD) δ 7.13-7.05 (m, 2H), 3.71 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH2:9][C:10]#N)=[C:4]([F:12])[CH:3]=1.[OH:13]S(O)(=O)=O.[OH2:18]>>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH2:9][C:10]([OH:13])=[O:18])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)CC#N)F
Name
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted by EA (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica column chromatography (PE/EA=3/1 to 1/1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)F)CC(=O)O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.718 mmol
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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